molecular formula C12H18N2 B11908977 1-(M-Tolyl)-1,4-diazepane

1-(M-Tolyl)-1,4-diazepane

Cat. No.: B11908977
M. Wt: 190.28 g/mol
InChI Key: WVOUVKODNOHDPL-UHFFFAOYSA-N
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Description

1-(M-Tolyl)-1,4-diazepane is an organic compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms The “M-Tolyl” group refers to the meta-tolyl group, which is a benzene ring substituted with a methyl group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(M-Tolyl)-1,4-diazepane can be synthesized through several methods. One common synthetic route involves the reaction of meta-toluidine with 1,4-dibromobutane under basic conditions to form the desired diazepane ring. The reaction typically proceeds as follows:

  • Meta-toluidine is reacted with 1,4-dibromobutane in the presence of a base such as potassium carbonate.
  • The reaction mixture is heated to promote the formation of the diazepane ring.
  • The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of automated purification systems can streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(M-Tolyl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the diazepane ring to a piperazine ring.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Piperazine derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

1-(M-Tolyl)-1,4-diazepane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(M-Tolyl)-1,4-diazepane depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    1-(P-Tolyl)-1,4-diazepane: Similar structure but with the methyl group at the para position.

    1-(O-Tolyl)-1,4-diazepane: Similar structure but with the methyl group at the ortho position.

    1-(M-Tolyl)piperazine: A related compound with a six-membered piperazine ring instead of a seven-membered diazepane ring.

Uniqueness

1-(M-Tolyl)-1,4-diazepane is unique due to its seven-membered ring structure, which can confer different chemical and biological properties compared to its six-membered counterparts. The meta substitution on the aromatic ring also influences its reactivity and interactions with other molecules.

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

1-(3-methylphenyl)-1,4-diazepane

InChI

InChI=1S/C12H18N2/c1-11-4-2-5-12(10-11)14-8-3-6-13-7-9-14/h2,4-5,10,13H,3,6-9H2,1H3

InChI Key

WVOUVKODNOHDPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCCNCC2

Origin of Product

United States

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